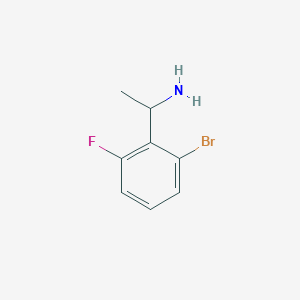

1-(2-Bromo-6-fluorophenyl)ethylamine

Description

Significance in Contemporary Organic Synthesis

The structural features of 1-(2-Bromo-6-fluorophenyl)ethylamine make it a versatile building block for the synthesis of more complex molecular architectures. Aromatic compounds containing both bromine and fluorine substituents are considered valuable intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com The presence of these specific halogens allows for selective and diverse chemical transformations.

The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, is often incorporated into bioactive molecules to enhance properties such as metabolic stability, binding affinity, and lipophilicity. chemimpex.com The primary amine group on the ethyl side chain serves as a nucleophilic handle for a wide array of reactions, including acylation, alkylation, and the formation of amides, sulfonamides, and ureas.

The utility of halogenated aromatic compounds as synthetic intermediates is well-documented. For instance, 2-bromo-6-fluorotoluene (B73676) is recognized as a key intermediate in the synthesis of various pharmaceuticals and advanced materials. chemimpex.com This highlights the value of the 2-bromo-6-fluoro substitution pattern on a phenyl ring in creating novel chemical entities.

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrFN |

| Molecular Weight | 218.07 g/mol |

| CAS Number | 1270517-98-0 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Role in Chiral Molecule Construction

A defining feature of this compound is the presence of a stereocenter at the carbon atom alpha to the amino group. This intrinsic chirality makes the compound a valuable asset in the field of asymmetric synthesis. Chiral amines are fundamental tools for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While specific applications of this compound in chiral resolutions or as a chiral auxiliary are not extensively documented in publicly available literature, its structure is analogous to other chiral phenylethylamines that are widely used for these purposes. It can potentially be employed in the following ways:

As a Chiral Resolving Agent: The amine can form diastereomeric salts with racemic carboxylic acids, which can then be separated by crystallization.

As a Chiral Building Block: The enantiomerically pure form of the amine can be incorporated into a larger target molecule, transferring its stereochemistry to the final product.

In the Synthesis of Chiral Ligands: The amine can be used to synthesize chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.

The synthesis of aldehydes and ketones, which are precursors to many chiral molecules, can be achieved through various methods, including the oxidation of alcohols. ncert.nic.in The subsequent stereoselective addition of nucleophiles to these carbonyl compounds is a key strategy for creating chiral centers.

| Functional Group | Potential Synthetic Transformations |

|---|---|

| Primary Amine (-NH2) | N-Acylation, N-Alkylation, N-Arylation, Reductive Amination, Formation of Schiff bases, Sulfonamides |

| Bromo Substituent (-Br) | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Stille Coupling, Buchwald-Hartwig Amination, Grignard Reagent Formation |

| Fluoro Substituent (-F) | Nucleophilic Aromatic Substitution (if activated), Modulation of electronic properties and bioactivity |

Overview of Research Trajectories

The research landscape for substituted phenethylamines is dominated by their applications in medicinal chemistry. nih.gov This class of compounds is known to interact with a variety of biological targets, including neurotransmitter receptors and transporters. nih.govwikipedia.org Consequently, research involving this compound is likely to be directed towards the discovery and development of new therapeutic agents.

Recent studies have investigated substituted phenethylamines for their potential to treat inflammatory and neurological disorders. Some phenethylamine (B48288) derivatives are being explored for their effects on microtubule dynamics, which could have implications for treating neurodegenerative diseases and certain cancers. nih.gov The unique substitution pattern of this compound makes it a candidate for inclusion in screening libraries for lead compound identification.

Another potential research direction is its use in materials science. Fluorinated organic compounds are known to possess unique properties that can be exploited in the design of advanced materials such as polymers and coatings. chemimpex.com The combination of the rigid aromatic core and the flexible ethylamine (B1201723) side chain could be leveraged to create novel materials with tailored properties. Given the limited specific literature on this compound, a significant research trajectory would also involve the full characterization of its chemical reactivity and the development of efficient, scalable synthetic routes.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

1-(2-bromo-6-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 |

InChI Key |

SNIBBOIUVLCOJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromo 6 Fluorophenyl Ethylamine

Regioselective Synthetic Routes to the Core Structure

A critical challenge in the synthesis is the precise placement of the bromo and fluoro substituents on the phenyl ring, ortho to the point of side-chain attachment. This requires carefully designed synthetic routes to control the regiochemical outcome of aromatic substitution reactions.

The synthesis of 2-Bromo-6-fluoroaniline (B133542) requires methods that selectively direct bromination to the position ortho to the fluorine atom and ortho to the amino group, while avoiding the formation of other isomers.

One prominent strategy begins with the inexpensive and readily available o-fluoroaniline. google.com To prevent bromination at the highly activated para-position relative to the amine, a multi-step protection and directing group strategy is employed. A patented method outlines the following sequence: google.com

Protection: The amino group of o-fluoroaniline is first protected, for example, by acylation with acetyl chloride to form an amide intermediate.

Sulfonylation/Amidation: The protected intermediate undergoes sulfonylation. This step is crucial as it introduces a bulky group that can direct subsequent reactions and may also serve to block other reactive sites.

Bromination: The bromination is then carried out. The presence of the existing substituents directs the incoming bromine atom to the desired position.

Deprotection: Finally, the protecting and directing groups are removed to yield the target 2-bromo-6-fluoroaniline.

This route is advantageous as it avoids the use of hazardous reagents like sodium azide, which might be used in alternative routes starting from 2-bromo-6-fluorobenzoic acid. google.com

Table 1: Patented Multi-Step Synthesis of 2-Bromo-6-fluoroaniline google.com

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Amino Group Protection | o-Fluoroaniline | Acetyl chloride, Triethylamine (B128534) | N-(2-fluorophenyl)acetamide |

| 2 | Sulfonylation | N-(2-fluorophenyl)acetamide | Sulfonylating agent | Intermediate 2 |

| 3 | Bromination | Intermediate 2 | Hydrobromic acid, Hydrogen peroxide | Intermediate 3 |

| 4 | Deprotection | Intermediate 3 | - | 2-Bromo-6-fluoroaniline |

1-(2-Bromo-6-fluorophenyl)ethanone serves as the direct precursor to the target amine via reductive amination. Its synthesis can be approached through established organometallic or electrophilic aromatic substitution reactions.

A plausible and common method is the Friedel-Crafts acylation of a suitable precursor like 1-bromo-3-fluorobenzene. In this reaction, the benzene (B151609) ring is acylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The directing effects of the bromo and fluoro substituents guide the incoming acetyl group to the position ortho to both, yielding the desired ketone.

Alternatively, a Grignard reaction provides another robust route. This would involve the formation of a Grignard reagent from 1-bromo-2-fluoro-3-iodobenzene (B1342649) (or a similar di-halogenated precursor where one halogen can be selectively metalated). This organomagnesium compound can then react with an acetylating agent like acetyl chloride or acetic anhydride to introduce the acetyl group and form 1-(2-Bromo-6-fluorophenyl)ethanone. sigmaaldrich.combldpharm.comuni.lu

With the ketone precursor, 1-(2-bromo-6-fluorophenyl)ethanone, in hand, the final step to obtain the racemic amine is typically achieved through reductive amination . libretexts.org This is a cornerstone reaction in amine synthesis and proceeds in two main stages: libretexts.org

Imine Formation: The ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) formate (B1220265) or ammonia in an alcoholic solvent, to form an intermediate imine (or enamine tautomer). sioc-journal.cn

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. A key advantage of this method is that the reduction can often be performed in the same pot ("one-pot reaction"). Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the protonated imine over the starting ketone, maximizing the yield of the amine. libretexts.org Other systems, such as titanium(IV) isopropoxide with sodium borohydride (B1222165) (NaBH₄), have also been shown to be highly effective for the reductive mono-N-alkylation of primary amines. thieme-connect.com

This process reliably converts the ketone into the corresponding primary amine, 1-(2-bromo-6-fluorophenyl)ethylamine. sioc-journal.cnacs.org

Precursor Synthesis Strategies

Enantioselective Synthesis Approaches

Producing a single enantiomer of this compound is crucial for many applications. This is achieved through asymmetric synthesis, where a chiral influence guides the reaction to favor one stereochemical outcome over the other.

Modern asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral amines. researchgate.netbenthamdirect.comuiowa.edu A leading strategy is the asymmetric reductive amination of the prochiral ketone, 1-(2-bromo-6-fluorophenyl)ethanone.

This can be achieved using chiral phosphoric acid (CPA) catalysis . google.com In this approach, the ketone first reacts with an amine source to form a prochiral imine. A chiral phosphoric acid catalyst then activates the imine by forming a chiral ion pair. The catalyst's defined three-dimensional structure blocks one face of the imine, forcing a hydride donor (such as a Hantzsch ester) to attack from the other, less sterically hindered face. google.com This transfer of stereochemical information from the catalyst to the substrate results in the formation of the amine product with high enantiomeric excess (ee). google.comacs.org This method has become a benchmark for the synthesis of α-chiral amines from alkyl aryl ketones. google.com

Table 2: General Approach for Asymmetric Reductive Amination google.com

| Step | Description | Key Components | Chiral Influence |

| 1 | Imine Formation | 1-(2-Bromo-6-fluorophenyl)ethanone, Ammonia source | None (Prochiral imine formed) |

| 2 | Asymmetric Reduction | Prochiral imine, Chiral Phosphoric Acid (CPA) catalyst, Hantzsch ester (hydride source) | The CPA catalyst creates a chiral environment, directing the hydride attack. |

This catalytic enantioselective approach provides direct access to valuable chiral building blocks like (R)- or (S)-1-(2-bromo-6-fluorophenyl)ethylamine from simple precursors.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry during a synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org

For the synthesis of this compound, a common and effective chiral auxiliary is (S)- or (R)-1-phenylethylamine (α-PEA). nih.govnih.gov The synthesis would typically proceed via the formation of an imine between 2'-bromo-6'-fluoroacetophenone and the chiral α-PEA. This diastereomeric imine is then reduced. The stereogenic center on the α-PEA directs the hydride attack to one face of the imine, leading to the formation of a diastereomerically enriched secondary amine. Subsequent hydrogenolysis can then cleave the N-benzyl bond of the auxiliary, yielding the desired enantiomerically enriched this compound and recovering the chiral auxiliary. nih.govdntb.gov.ua The efficiency of this method depends on the level of diastereoselectivity achieved in the reduction step.

Table 2: Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Description |

| 1. Imine Formation | Reaction of 2'-bromo-6'-fluoroacetophenone with a chiral amine (e.g., (S)-1-phenylethylamine). |

| 2. Diastereoselective Reduction | Reduction of the C=N bond of the imine, directed by the chiral auxiliary. |

| 3. Auxiliary Removal | Cleavage of the bond connecting the chiral auxiliary to the newly formed chiral amine. |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral amines, transaminases (TAs) are particularly powerful enzymes. While a specific biocatalytic process for this compound has not been detailed in the available literature, the general applicability of this method is well-established for the synthesis of other chiral amines.

A biocatalytic approach would involve the asymmetric amination of 2'-bromo-6'-fluoroacetophenone using a transaminase. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to the ketone substrate, producing the chiral amine with high enantiomeric excess. The selection of the appropriate transaminase is crucial and often requires screening a library of enzymes to find one with high activity and selectivity for the specific substrate. Engineered nitrene transferases derived from cytochrome P450 have also been shown to be capable of aminating tertiary C-H bonds with high efficiency and selectivity. nih.gov

Chiral Resolution Techniques

When a racemic mixture of this compound is synthesized, it is necessary to separate the two enantiomers. Chiral resolution techniques are employed to achieve this separation.

Diastereomeric Salt Formation

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. brainly.com

For the resolution of this compound, a suitable chiral acid such as (2R,3R)-(+)-tartaric acid can be used. brainly.comquizlet.comreddit.comukessays.comlibretexts.org The reaction of the racemic amine with the enantiomerically pure tartaric acid results in the formation of two diastereomeric salts: [(R)-amine][(R,R)-tartrate] and [(S)-amine][(R,R)-tartrate]. These diastereomers have different physical properties, including solubility in a given solvent. quizlet.com Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution. quizlet.com The crystallized salt can then be isolated by filtration. Finally, treatment of the separated diastereomeric salt with a base will liberate the enantiomerically pure amine.

Table 3: Process of Diastereomeric Salt Formation

| Step | Description |

| 1. Salt Formation | Reaction of racemic this compound with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid). |

| 2. Fractional Crystallization | Selective crystallization of one of the two diastereomeric salts from a suitable solvent. |

| 3. Liberation of Amine | Treatment of the isolated diastereomeric salt with a base to recover the enantiomerically pure amine. |

Chromatographic Enantioseparation (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), are powerful for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. nih.govresearchgate.net

In this method, the racemic mixture of this compound is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. As a result, they are separated as they elute from the column. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. nih.gov The choice of the specific chiral column and the mobile phase composition is critical for achieving good separation and is typically determined through a screening process. While a specific HPLC method for this compound is not detailed in the provided search results, the general applicability of this technique is well-established for similar halogenated and fluorinated phenylethylamines.

Table 4: Key Parameters in Chiral HPLC

| Parameter | Description |

| Chiral Stationary Phase (CSP) | The chiral material packed in the HPLC column that enables enantiomeric recognition. |

| Mobile Phase | The solvent system that carries the sample through the column. |

| Retention Time | The time it takes for each enantiomer to pass through the column. |

| Resolution | A measure of the degree of separation between the two enantiomer peaks. |

Stereochemical Investigations and Control in 1 2 Bromo 6 Fluorophenyl Ethylamine Chemistry

Analysis of Stereochemical Purity and Enantiomeric Excess

The determination of stereochemical purity and enantiomeric excess (ee) is fundamental in the characterization of chiral compounds like 1-(2-bromo-6-fluorophenyl)ethylamine. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other. A variety of analytical techniques are employed to quantify the ratio of enantiomers.

Detailed research findings on the analysis of this compound would typically involve methods such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents. Chiral HPLC is a powerful technique that uses a chiral stationary phase to physically separate the two enantiomers, allowing for their direct quantification. The retention times of the (R) and (S) enantiomers would differ, and the relative area of the peaks in the chromatogram corresponds to their ratio in the sample.

NMR spectroscopy, in the presence of a chiral auxiliary, can also be used to determine enantiomeric excess. The chiral auxiliary interacts with the enantiomers of this compound to form diastereomeric complexes, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.

Another method for assessing stereochemical purity is the measurement of optical rotation. A pure enantiomer will rotate plane-polarized light in a specific direction, and the magnitude of this rotation is a characteristic property. A racemic mixture, containing equal amounts of both enantiomers, will not rotate plane-polarized light. acs.org The enantiomeric excess can be calculated by comparing the observed optical rotation of a sample to the known optical rotation of the pure enantiomer. cdnsciencepub.com

Table 1: Illustrative Data for Enantiomeric Excess Determination of a Scalemic Mixture of this compound

| Analytical Technique | Parameter | (R)-Enantiomer | (S)-Enantiomer | Enantiomeric Excess (% ee) |

| Chiral HPLC | Retention Time | 10.5 min | 12.2 min | 95% (S) |

| Peak Area | 2.5% | 97.5% | ||

| ¹H NMR with Chiral Solvating Agent | Chemical Shift (ppm) | 4.5 (quartet) | 4.7 (quartet) | 95% (S) |

| Integral | 1 | 19 | ||

| Polarimetry | Specific Rotation [α] | - | - | 95% |

| Observed Rotation | +X° | - | ||

| Rotation of Pure (S)-enantiomer | - | -Y° |

Note: The data in this table is illustrative and represents typical results that would be obtained from these analytical methods.

Factors Influencing Stereoselectivity in Synthetic Pathways

The stereochemical outcome of a chemical reaction that produces this compound is highly dependent on the synthetic route chosen. Achieving high stereoselectivity, the preferential formation of one enantiomer over the other, is a key challenge in asymmetric synthesis.

One of the most effective methods for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines. acs.org In this approach, the corresponding N-aryl imine of 2-bromo-6-fluoroacetophenone is hydrogenated using a transition metal catalyst, typically based on rhodium, iridium, or ruthenium, complexed with a chiral ligand.

Several factors can influence the stereoselectivity of this hydrogenation:

The Chiral Catalyst: The structure of the chiral ligand is the most critical factor. Chiral phosphine (B1218219) ligands, such as those based on BINAP or DuPhos, create a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer.

Reaction Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. The increased thermal energy at higher temperatures can reduce the energy difference between the diastereomeric transition states, resulting in a lower enantiomeric excess.

Hydrogen Pressure: The pressure of the hydrogen gas can also affect the stereoselectivity. The optimal pressure is often dependent on the specific catalyst and substrate being used.

Solvent: The choice of solvent can influence the solubility of the substrate and catalyst, as well as the stability of the reaction intermediates, which can in turn impact the enantioselectivity of the reaction.

Table 2: Illustrative Influence of Reaction Parameters on the Enantioselective Hydrogenation to Form this compound

| Chiral Ligand | Temperature (°C) | Solvent | Enantiomeric Excess (% ee) of (R)-enantiomer |

| (R)-BINAP | 25 | Methanol | 92% |

| (R)-BINAP | 50 | Methanol | 85% |

| (S)-DuPhos | 25 | Toluene | 95% |

| (S)-DuPhos | 25 | Dichloromethane (B109758) | 90% |

Note: This table presents hypothetical data to illustrate the impact of different reaction conditions on the stereochemical outcome.

Conformational Analysis and Stereoisomer Stability

The three-dimensional shape, or conformation, of the (R) and (S) enantiomers of this compound is determined by the rotation around the single bonds within the molecule. The bulky bromine atom and the fluorine atom ortho to the ethylamine (B1201723) substituent on the phenyl ring create significant steric hindrance, which restricts the free rotation around the C-N bond and the bond connecting the chiral center to the aromatic ring.

Conformational analysis, often performed using computational modeling and confirmed by NMR spectroscopy, seeks to identify the most stable, low-energy conformations of the stereoisomers. For each enantiomer, there will be a preferred arrangement of the atoms in space to minimize steric strain. The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding between the amine protons and the fluorine atom.

The relative stability of the (R) and (S) enantiomers themselves is identical in an achiral environment. However, their interaction with other chiral molecules, such as enzymes or chiral catalysts, will differ due to the formation of diastereomeric complexes with different stabilities and energies. This difference in stability is the basis for enantioselective reactions and chiral recognition.

Computational studies can be employed to calculate the potential energy surface of each enantiomer as a function of bond rotation angles. These calculations can predict the most stable conformers and the energy barriers to rotation between them.

Table 3: Hypothetical Relative Energies of Staggered Conformers of (R)-1-(2-Bromo-6-fluorophenyl)ethylamine

| Conformer (Rotation about C-N bond) | Dihedral Angle (H-C-N-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0 | 65% |

| Gauche 1 | 60° | 0.5 | 25% |

| Gauche 2 | -60° | 1.2 | 10% |

Note: This table provides a hypothetical example of the relative energies and populations of different conformers for one of the enantiomers. The actual values would need to be determined through detailed computational and experimental studies.

Derivatization and Functionalization Reactions of 1 2 Bromo 6 Fluorophenyl Ethylamine

Reactions at the Amine Functionality

The primary amine group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine in 1-(2-bromo-6-fluorophenyl)ethylamine allows it to readily undergo acylation and alkylation reactions.

Acylation is a common transformation, typically achieved by reacting the amine with acylating agents like acid chlorides or acid anhydrides. For instance, the reaction with an acid chloride, such as acetyl chloride, in the presence of a base like triethylamine (B128534), would yield the corresponding N-acetylated amide derivative. A patent for the preparation of the parent compound's precursor, 2-bromo-6-fluoroaniline (B133542), describes a similar acylation step to protect the amine group before further modifications. google.com The reaction involves dissolving the aniline (B41778) and triethylamine in a solvent like dichloromethane (B109758) and then adding acetyl chloride dropwise at a controlled temperature. google.com This general principle is directly applicable to this compound.

Alkylation involves the introduction of an alkyl group onto the amine. This can be accomplished using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, leading to the formation of secondary or tertiary amines.

The primary amine of this compound can be converted into imines and amides, which are important functional groups in many biologically active molecules.

Imine formation occurs through the condensation reaction of the primary amine with an aldehyde or a ketone. This reaction is often catalyzed by an acid and typically involves the removal of water to drive the equilibrium towards the imine product. Mechanochemical methods, where the aldehyde and amine are ground together, have also been shown to be effective for the synthesis of fluorinated imines, sometimes without the need for a solvent. nih.gov

Amide formation can be achieved through several methods. One common approach is the coupling of the amine with a carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). orgsyn.org Alternatively, amides can be formed by reacting the amine with a carboxylic acid derivative like an acid chloride or an ester. khanacademy.orgchemguide.co.uk The reaction with an acid chloride is typically rapid and is often carried out in the presence of a base to neutralize the HCl byproduct. chemguide.co.uk Boric acid and titanium tetrachloride have also been reported as effective catalysts for the direct amidation of carboxylic acids with amines. orgsyn.orgnih.gov A notable example is the formation of a urea (B33335) derivative, 1-(2-bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea, which highlights the reactivity of the amine group towards isocyanates to form stable amide-like linkages. bldpharm.com

Transformations of the Halogen Substituents (Bromine, Fluorine)

The bromine and fluorine atoms on the aromatic ring are key handles for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C2 position is particularly well-suited for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgfujifilm.com This reaction is highly versatile for creating biaryl structures. The general trend for halide reactivity in Suzuki couplings is I > Br > Cl, making the bromo group on this compound a reactive site for this transformation. libretexts.org Typical catalysts include palladium complexes with phosphine (B1218219) ligands, and common bases include sodium carbonate or potassium phosphate. fujifilm.com

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aromatic rings. The catalyst is typically a palladium(II) salt like palladium acetate, and the base is often a trialkylamine. wikipedia.org

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgsynarchive.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgsynarchive.com This method allows for the introduction of alkynyl moieties onto the aromatic ring.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl-Alkyne |

While the aromatic ring is generally electron-rich, the presence of the electronegative fluorine atom can influence its susceptibility to nucleophilic aromatic substitution (SNA_r). In some cases, particularly with strong nucleophiles or under specific reaction conditions, the fluorine atom may be displaced. However, it is also possible for substitution to occur at other positions, or for the fluorine to remain while the bromine atom is involved in other reactions. The relative reactivity of halogens in SNA_r reactions often follows the trend F > Cl > Br > I, which is the opposite of their reactivity in cross-coupling reactions. science.gov The feasibility of such a reaction on this specific substrate would depend on the reaction conditions and the nature of the nucleophile.

Modifications of the Aromatic Ring System

The aromatic ring itself can be functionalized, typically through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, fluoro, and ethylamine) will govern the position of the incoming electrophile. The amine group is a strong activating group and an ortho-, para-director. However, the ortho positions are sterically hindered by the bromine and ethylamine (B1201723) groups. Therefore, electrophilic substitution is most likely to occur at the para-position to the amine group (C4 position). A known example for a related compound is the nitration of 2-bromo-6-fluoroaniline using a mixture of nitric acid and sulfuric acid, which yields 2-bromo-4-fluoro-6-nitroaniline.

Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is fundamental to drug discovery, as these structures are prevalent in a vast number of pharmaceuticals. While specific literature detailing the use of 1-(2-Bromo-6-fluorophenyl)ethylamine for the scaffolds below is not extensively documented, its structural motifs provide clear, chemically sound pathways for their potential synthesis.

The imidazoisoindole core is a nitrogen-rich heterocyclic system of interest in medicinal chemistry. A plausible synthetic strategy leveraging this compound would involve a multi-step sequence. Initially, the primary amine of the ethylamine (B1201723) side chain could be used to construct the imidazole portion of the fused ring system through reactions with appropriate dicarbonyl compounds or their equivalents. Subsequently, the bromo- and fluoro-substituted phenyl ring could be elaborated and cyclized to form the isoindole moiety. This might involve an intramolecular Heck reaction or a Buchwald-Hartwig amination after converting the bromo-substituent to another functional group, thereby completing the tricyclic framework.

Thienopyrimidines, which are bioisosteres of purines, are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. nih.gov General synthetic routes often involve the construction of the pyrimidine ring onto a pre-existing thiophene core or vice-versa. nih.gov this compound could be integrated into these syntheses in several ways. The amine functionality could react with a thiophene derivative bearing an ortho-amino ester or cyano group to form the pyrimidine ring. Alternatively, the aryl bromide could be utilized in a palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) to attach the entire (2-bromo-6-fluorophenyl)ethylamine moiety to a thiophene ring, which could then undergo subsequent reactions to form the fused pyrimidine ring. The diversity of synthetic methods available for thienopyrimidines allows for multiple potential entry points for this building block. researchgate.netnih.gov

Dihydroquinazolines are another important class of nitrogen-containing heterocycles. Their synthesis typically begins with ortho-substituted anilines. nih.gov Although this compound is not an aniline (B41778) itself, it can be seen as a precursor. The aryl bromide could be converted into an amino or cyano group, which then serves as a handle for cyclization. For instance, the bromo group could undergo a Buchwald-Hartwig amination to generate an ortho-phenylenediamine derivative, which can then react with a carbonyl source to form the dihydroquinazoline ring. In such a pathway, the original ethylamine side chain would be a substituent on the final heterocyclic core, influencing its pharmacological properties.

Utility in Target-Oriented Synthesis

Target-oriented synthesis (TOS) is the strategic construction of a specific, often complex, molecule with a predetermined biological or material function. The utility of this compound in TOS stems from its capacity for controlled, sequential functionalization. The significant difference in reactivity between the aryl bromide (amenable to cross-coupling) and the primary amine (a nucleophile) allows chemists to perform reactions at one site while leaving the other intact for a later step.

For example, a synthetic plan could first involve a Suzuki coupling at the C-Br bond to introduce a new aryl or alkyl group, thereby building the carbon skeleton of the target. In a subsequent step, the amine could be acylated or used in a reductive amination to add another part of the molecule. This orthogonal reactivity is highly valuable for creating complex structures efficiently and with high selectivity, minimizing the need for extensive protecting group manipulations.

Strategic Applications in Building Block Chemistry

In modern organic synthesis, complex molecules are often assembled from smaller, pre-functionalized fragments known as building blocks. ossila.com this compound is an archetypal example of a fluorinated building block, a class of compounds highly sought after in drug discovery. americanelements.commoldb.com The inclusion of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. ossila.com

The compound's strategic value comes from its combination of three distinct chemical handles that can be addressed with different classes of reactions. This allows for divergent synthesis, where a single starting material can be used to create a library of diverse compounds by varying the reaction partners at each functional site.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Type of Reactivity | Potential Synthetic Applications |

| Aryl Bromide | C2 of Phenyl Ring | Electrophilic site (after metal insertion) | Palladium-catalyzed cross-coupling (Suzuki, Stille, Heck, Sonogashira), Buchwald-Hartwig amination, cyanation. |

| Primary Amine | Ethylamine Side Chain | Nucleophilic, Basic | Amide formation, imine formation, reductive amination, participation in cyclization reactions. |

| Aryl Fluoride | C6 of Phenyl Ring | Electronic Modification, Steric Influence | Modulates ring pKa, can direct metallation, potential for nucleophilic aromatic substitution (SNAr) under harsh conditions. |

Mechanistic and Computational Studies of 1 2 Bromo 6 Fluorophenyl Ethylamine and Its Reactions

Reaction Mechanism Elucidation

The synthesis of chiral amines like 1-(2-bromo-6-fluorophenyl)ethylamine often involves stereoselective methods, and understanding the reaction mechanism is crucial for optimizing reaction conditions and enantiomeric purity. A common route for the synthesis of such amines is the reductive amination of a corresponding ketone.

The plausible synthesis of this compound would proceed via the reductive amination of 2-bromo-6-fluoroacetophenone. This reaction typically involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine. The mechanism can be studied using a combination of experimental techniques (like kinetic studies and intermediate trapping) and computational modeling.

A general mechanism for reductive amination involves the nucleophilic attack of an amine (in this case, ammonia (B1221849) or an ammonia equivalent) on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an imine or enamine, which is then reduced by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation to yield the target amine. The efficiency of this process can be influenced by factors such as the choice of reducing agent, solvent, and catalyst, which can be rationalized through mechanistic studies.

Transition state (TS) analysis is a powerful computational tool to investigate the energy barriers and stereoselectivity of a reaction. For the asymmetric synthesis of this compound, computational chemists would model the transition states of the key stereodetermining step, which is typically the reduction of the imine intermediate.

Using quantum mechanical methods, researchers can calculate the geometries and energies of the transition states for the formation of both the (R) and (S) enantiomers. The difference in the activation energies (ΔG‡) between the two diastereomeric transition states determines the enantiomeric excess (ee) of the product. These calculations can reveal the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state assembly that favor the formation of one enantiomer over the other.

For instance, in a related study on the asymmetric transfer hydrogenation of imines catalyzed by a chiral manganese(I) complex, computational analysis was used to propose a plausible mechanism and identify the key interactions governing enantioselectivity acs.org. Similar analyses could be applied to understand the synthesis of this compound.

Illustrative Data Table: Hypothetical Transition State Energies for Imine Reduction

This table illustrates the type of data that would be generated from a transition state analysis for the reduction of the imine derived from 2-bromo-6-fluoroacetophenone.

| Transition State | Enantiomer Formed | Calculated Free Energy (kcal/mol) | Relative Energy (kcal/mol) |

| TS-R | (R)-1-(2-bromo-6-fluorophenyl)ethylamine | -1250.5 | 0.0 |

| TS-S | (S)-1-(2-bromo-6-fluorophenyl)ethylamine | -1248.2 | 2.3 |

Note: These values are hypothetical and for illustrative purposes only.

Determining the complete reaction pathway involves mapping the potential energy surface (PES) of the reaction, which connects the reactants, intermediates, transition states, and products. Computational methods can trace the intrinsic reaction coordinate (IRC) from a transition state to confirm that it connects the intended reactant and product.

For the synthesis of this compound, computational studies would aim to elucidate the entire energy profile of the reductive amination process. This would involve locating all stationary points on the PES and characterizing them through frequency calculations. Such a study would provide a detailed, step-by-step understanding of the reaction, highlighting the rate-determining step and potential side reactions. While specific studies on the title compound are not available, the general pathways for reductive amination are well-established in organic chemistry acs.org.

Computational Chemistry Applications

Computational chemistry provides invaluable insights into the electronic structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. DFT calculations can be employed to determine various molecular properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic charge distribution.

In studies of related fluorinated aromatic compounds, DFT has been used to investigate the effects of fluorine substitution on molecular properties nih.gov. For this compound, DFT calculations could predict key parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. A study on a benzohydrazide (B10538) derivative, for example, successfully compared DFT-optimized structures with experimental X-ray diffraction data nih.gov.

Illustrative Data Table: Calculated Molecular Properties from DFT

This table presents hypothetical data that could be obtained from DFT calculations on this compound at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

Note: These values are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While no specific MD simulation studies on this compound have been reported, this technique is highly applicable for understanding its conformational dynamics and interactions in a solvent environment.

MD simulations could be used to explore the conformational landscape of the ethylamine (B1201723) side chain and the rotational barriers of the phenyl ring. In studies of other chiral amines, MD simulations have been instrumental in understanding chiral recognition mechanisms by simulating the interactions between the enantiomers and a chiral selector or a biological receptor nsf.govnih.govscirp.org. Such simulations can provide detailed information on the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex.

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from X-ray diffraction data. Although a crystal structure for this compound is not publicly available, Hirshfeld analysis is a standard method for characterizing similar compounds.

The analysis generates a three-dimensional surface around a molecule, which is color-coded to show different types of intermolecular contacts and their relative strengths. For a molecule like this compound, this analysis would reveal the nature and extent of hydrogen bonds (N-H···F or N-H···N), halogen bonds (Br···N or Br···F), and other van der Waals interactions. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For example, in the crystal structure of a related bromo-fluorophenyl derivative, Hirshfeld analysis was used to quantify N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds nih.gov. Studies on other chiral compounds also demonstrate the utility of this method in understanding crystal packing researchgate.netdoaj.org.

Illustrative Data Table: Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| H···F/F···H | 18.5 |

| H···Br/Br···H | 15.2 |

| C···H/H···C | 12.8 |

| N···H/H···N | 6.5 |

| Others | 2.0 |

Note: These values are hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

Structure-Reactivity Relationships

The reactivity of this compound is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. The presence of a bromine atom and a fluorine atom at the ortho-positions to the ethylamine group introduces a unique combination of effects that dictates the compound's behavior in various chemical transformations.

Electronic Effects:

Both fluorine and bromine are electronegative atoms, and they exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution reactions. The electron density of the benzene (B151609) ring is reduced, making it less susceptible to attack by electrophiles.

The ethylamine group itself is an activating group and an ortho-, para-director due to the lone pair on the nitrogen atom. However, under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+), which is a strongly deactivating and meta-directing group.

Steric Effects:

The placement of both a bromine and a fluorine atom in the ortho positions relative to the ethylamine side chain creates significant steric hindrance around the amino group and the adjacent ring carbons. This steric bulk can impede the approach of reagents, thereby slowing down reactions that occur at the ethylamine group or at the ortho-positions of the aromatic ring. For instance, in reactions such as N-alkylation or N-acylation, the steric hindrance from the ortho-substituents can significantly decrease the reaction rate compared to a less substituted phenylethylamine.

Influence on Specific Reactions:

The interplay of these electronic and steric factors has a profound impact on the types of reactions the molecule can undergo and the conditions required.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluoro and bromo substituents, particularly when they are ortho and para to a potential leaving group, can activate the ring for nucleophilic aromatic substitution. However, in this specific compound, neither the bromine nor the fluorine is typically a leaving group in SNAr reactions under standard conditions without further activation.

Cross-Coupling Reactions: The bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. In these reactions, the reactivity of the C-Br bond is exploited to form new carbon-carbon or carbon-nitrogen bonds. The electronic nature of the fluorine substituent can influence the oxidative addition step in the catalytic cycle.

Reactions at the Amino Group: The basicity of the ethylamine nitrogen is reduced by the electron-withdrawing inductive effect of the ortho-substituents. This lower basicity can affect the nucleophilicity of the amine in reactions. Furthermore, as mentioned, steric hindrance can play a dominant role in controlling the accessibility of the lone pair of electrons on the nitrogen atom.

Detailed Research Findings & Data Tables

While specific kinetic data for the reactions of this compound are not extensively available in the public domain, the principles of structure-reactivity relationships allow for predictions of its behavior. Computational studies on related substituted aromatic compounds have provided insights into how different substituents affect reaction barriers and transition state energies. For example, density functional theory (DFT) calculations are often employed to understand the electronic properties and predict the reactivity of such molecules.

To illustrate the expected impact of substituents on the reactivity of phenylethylamines in a common synthetic transformation, consider the hypothetical data for a representative N-acylation reaction.

Table 1: Hypothetical Relative Reaction Rates for the N-Acylation of Substituted 1-Phenylethylamines

| Substituent at C2 | Substituent at C6 | Relative Rate | Predominant Effect(s) Influencing Reactivity |

| H | H | 100 | Baseline reactivity |

| F | H | 75 | -I effect reduces nucleophilicity |

| Br | H | 65 | -I effect and minor steric hindrance |

| F | F | 40 | Strong -I effect and increased steric hindrance |

| Br | F | 30 | Strong -I effect and significant steric hindrance |

| CH₃ | H | 120 | +I effect increases nucleophilicity |

| OCH₃ | H | 140 | +M effect outweighs -I effect, increasing nucleophilicity |

This table is illustrative and based on established chemical principles. The values are not from a specific experimental study on this exact reaction.

The hypothetical data in the table demonstrate that electron-donating groups (like CH₃ and OCH₃) are expected to increase the reaction rate by enhancing the nucleophilicity of the amino group. Conversely, electron-withdrawing and sterically bulky groups, such as the fluorine and bromine in this compound, are predicted to decrease the reaction rate due to a combination of reduced nucleophilicity and steric hindrance. The cumulative effect of having both a bromo and a fluoro group at the ortho positions is anticipated to result in a significantly lower reaction rate compared to the unsubstituted analogue.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

The development of new synthetic routes to 1-(2-Bromo-6-fluorophenyl)ethylamine is critical for improving efficiency, reducing costs, and enhancing enantiopurity. Current research trajectories point towards both chemocatalytic and biocatalytic innovations.

A primary precursor for the synthesis is 2'-Bromo-6'-fluoroacetophenone. fishersci.bethermofisher.comsigmaaldrich.combldpharm.comsynquestlabs.com The asymmetric reduction of this ketone or the reductive amination of the corresponding imine are promising avenues. Advances in transition-metal catalysis, particularly with ruthenium and rhodium complexes bearing chiral ligands, offer a powerful tool for achieving high enantioselectivity in the reduction of the ketone to the corresponding chiral alcohol, which can then be converted to the amine.

Another key starting material is 2-bromo-6-fluoroaniline (B133542). chemicalbook.comgoogle.com A patented method highlights an efficient, industrial-scale synthesis starting from the inexpensive o-fluoroaniline, which involves a multi-step process including amino group protection, sulfonation, bromination, and deprotection. google.com This aniline (B41778) serves as a crucial intermediate, potentially for conversion into the target ethylamine (B1201723).

Biocatalysis, specifically using transaminase (ATA) enzymes, represents a frontier in the synthesis of chiral amines. nih.gov These enzymes can catalyze the asymmetric amination of a prochiral ketone (like 2'-Bromo-6'-fluoroacetophenone) or perform a kinetic resolution of the racemic amine. The use of transaminases is highly attractive due to their exceptional stereoselectivity, mild reaction conditions, and environmental compatibility. Research is focused on discovering and engineering novel transaminases with tailored substrate specificities and stabilities.

| Methodology | Precursor | Key Reagents/Catalysts | Anticipated Advantages |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 2'-Bromo-6'-fluoroacetophenone | Chiral Ru or Rh complexes (e.g., (R,R)-Ts-DENEB) | High enantioselectivity, well-established methodology. |

| Asymmetric Reductive Amination | 2'-Bromo-6'-fluoroacetophenone | Ammonia (B1221849) source, reducing agent, chiral catalyst (e.g., chiral phosphoric acid) | Direct conversion of ketone to amine in one pot. |

| Biocatalytic Asymmetric Synthesis | 2'-Bromo-6'-fluoroacetophenone | Transaminase (ATA), amine donor (e.g., isopropylamine) | Excellent enantioselectivity (>99% ee), mild and green conditions. |

| Biocatalytic Kinetic Resolution | (rac)-1-(2-Bromo-6-fluorophenyl)ethylamine | (S)- or (R)-selective Transaminase (ATA), amine acceptor (e.g., pyruvate) | Access to both enantiomers with high optical purity. |

Expanded Scope in Complex Chemical Synthesis

The unique substitution pattern of this compound—containing both a bromine and a fluorine atom ortho to the ethylamine group—makes it a highly attractive building block for medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

A significant area of application lies in the synthesis of antiviral agents. For instance, the related compound 2-bromo-6-fluoroaniline is a key raw material for Letermovir, an inhibitor of the cytomegalovirus (CMV) DNA terminase complex. google.com This indicates the pharmacological relevance of the 2-bromo-6-fluorophenyl moiety. It is anticipated that the chiral amine this compound could be employed to synthesize novel analogues of Letermovir or other complex heterocyclic scaffolds, potentially leading to compounds with improved efficacy or pharmacokinetic profiles. google.commedkoo.com

Furthermore, the incorporation of this chiral amine into N-heterocyclic structures is a promising direction. nih.gov Research into transaminase-triggered cascade reactions could enable the one-pot synthesis of complex indolizidine and quinolizidine (B1214090) alkaloids from derivatives of this amine, opening doors to new classes of bioactive compounds. nih.gov

Advanced Stereocontrol Strategies

Achieving exquisite control over the stereochemistry at the C1 position is paramount for the application of this compound. Future research will undoubtedly focus on refining and discovering new methods for stereoselective synthesis.

Biocatalytic Dynamic Kinetic Resolution (DKR) is a particularly powerful strategy. researchgate.net This approach combines an enantioselective enzyme with a racemization catalyst. For example, an (S)-selective transaminase can be used to resolve the racemic amine, while a compatible racemization method continuously converts the unwanted (R)-enantiomer back into the racemate. This allows for a theoretical yield of 100% for the desired (S)-enantiomer. The development of enzyme-compatible racemization catalysts is a key area of ongoing research. Dual-enzyme systems, where two enantiocomplementary transaminases are used, present a fully biocatalytic approach to racemization. researchgate.net

| Strategy | Description | Key Components | Potential Outcome |

|---|---|---|---|

| Kinetic Resolution with Co-substrate Recycling | An (S)-selective transaminase resolves the racemate. An L-amino acid oxidase (LAAO) and catalase are used to recycle the pyruvate (B1213749) co-substrate. nih.govresearchgate.net | (S)-Transaminase, LAAO, Catalase | High enantiomeric excess (>99% ee) of the (R)-amine with catalytic amounts of pyruvate. rsc.org |

| Dynamic Kinetic Resolution (DKR) | Coupling of an enantioselective transamination with in-situ racemization of the substrate. researchgate.net | (S)- or (R)-Transaminase, Racemization catalyst (chemical or enzymatic) | Theoretical 100% conversion to a single enantiomer. |

| Asymmetric Synthesis via Prochiral Ketone | Direct, stereoselective conversion of the ketone to the amine. | Engineered (S)- or (R)-Transaminase, Amine donor | High yield and enantiomeric excess of the target amine enantiomer. |

Asymmetric Protonation is another cutting-edge strategy. This method involves the dearomatizing aza-Michael addition of a nucleophile to a vinyl derivative of the 2-bromo-6-fluorophenyl moiety, catalyzed by a chiral Brønsted acid such as a chiral phosphoric acid. strath.ac.uk This creates a prochiral enamine intermediate, which is then trapped by enantioselective protonation by the same chiral catalyst to establish the stereocenter with high fidelity. strath.ac.uk This approach offers a novel, metal-free route to α-chiral amines.

The synthesis of complex molecules like Letermovir has also spurred the development of advanced stereocontrol methods such as phase-transfer-catalyzed aza-Michael reactions, which could be adapted for the synthesis of derivatives of this compound. medkoo.comresearchgate.net These methods utilize chiral quaternary ammonium (B1175870) salts to control the stereochemical outcome of key ring-forming reactions. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Bromo-6-fluorophenyl)ethylamine, and how can purity be optimized?

A common approach involves reductive amination of 1-(2-Bromo-6-fluorophenyl)ethanone (CAS: 928715-37-1) using ammonium acetate and a reducing agent like sodium cyanoborohydride in methanol . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Contaminants such as unreacted ketone or by-products (e.g., secondary amines) should be monitored using -NMR (δ 1.3–1.5 ppm for ethylamine CH) and LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- -NMR : Distinct signals include a triplet for the ethylamine CH group (δ ~2.7–3.1 ppm) and a singlet for the aromatic proton at the 4-position due to fluorine and bromine para effects.

- -NMR : A singlet at ~-110 ppm (ortho-fluorine coupling with bromine).

- LC-MS : Molecular ion peak at m/z 232 (M+H) with isotopic patterns confirming bromine. Comparative data from structurally similar compounds (e.g., 1-(2-Bromo-phenyl)ethylamine hydrochloride) supports these assignments .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to light and moisture. Store under inert gas (argon) at 2–8°C in amber vials. Stability studies on analogous brominated amines indicate decomposition (<5%) over 12 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bromination efficiencies for synthesizing the ketone precursor?

Discrepancies in bromination yields (e.g., using Br in EtO vs. HBr/HO) may arise from steric hindrance due to the 6-fluoro group. Optimize by:

Q. How can enantioselective synthesis of this compound be achieved?

Employ asymmetric hydrogenation of the corresponding α,β-unsaturated imine precursor using a chiral catalyst (e.g., Ru-BINAP complexes). Enantiomeric excess (ee) >90% can be confirmed via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) . Alternatively, kinetic resolution using lipase enzymes (e.g., CAL-B) may separate racemic mixtures .

Q. What mechanistic insights explain side reactions during reductive amination of 1-(2-Bromo-6-fluorophenyl)ethanone?

Competing pathways include:

- Over-reduction to the secondary amine (detected via LC-MS at m/z 246).

- Imine hydrolysis under acidic conditions. Mitigate by:

Q. How does the bromine substituent influence cross-coupling reactions in medicinal chemistry applications?

The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., aryl or heteroaryl partners) for structure-activity relationship (SAR) studies. Reaction conditions: Pd(PPh) (5 mol%), NaCO, dioxane/HO (3:1), 80°C. Monitor via -NMR for aryl-aryl bond formation (loss of Br proton signal) .

Data Analysis and Methodological Challenges

Q. How to address discrepancies in melting points reported for this compound derivatives?

Variations may arise from polymorphic forms or residual solvents. Perform:

Q. What analytical workflows distinguish between positional isomers (e.g., 2-bromo-4-fluoro vs. 2-bromo-6-fluoro derivatives)?

Use -NMR chemical shifts and - COSY to identify coupling patterns. For example, the 6-fluoro substituent deshields the adjacent aromatic proton, producing a distinct doublet in -NMR .

Applications in Drug Discovery

Q. What role does this compound serve as a building block in kinase inhibitor design?

The bromine atom facilitates late-stage diversification via cross-coupling, while the ethylamine group acts as a hinge-binding motif in kinase active sites. Case studies show improved potency in analogues of EGFR inhibitors when fluorine enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.